molecular formula C13H15ClN2O2 B613070 Glycine 4-methoxy-beta-naphthylamide hydrochloride CAS No. 201930-16-7

Glycine 4-methoxy-beta-naphthylamide hydrochloride

Cat. No.: B613070
CAS No.: 201930-16-7
M. Wt: 266.73
InChI Key: OPTGKLWGIASWQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Glycine 4-methoxy-beta-naphthylamide hydrochloride involves the reaction of glycine with 4-methoxy-beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions typically include:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Glycine 4-methoxy-beta-naphthylamide hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glycine 4-methoxy-beta-naphthylamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and activity.

    Biology: Employed in proteomics research to investigate protein interactions and functions.

    Medicine: Potential use in diagnostic assays to measure enzyme activity in biological samples.

    Industry: Utilized in the development of biochemical assays and research tools.

Mechanism of Action

The mechanism of action of Glycine 4-methoxy-beta-naphthylamide hydrochloride involves its role as a substrate for specific enzymes. When used in enzymatic assays, the compound interacts with the enzyme’s active site, leading to the cleavage of the amide bond and the release of 4-methoxy-beta-naphthylamine. This reaction can be monitored to measure enzyme activity and kinetics .

Comparison with Similar Compounds

Glycine 4-methoxy-beta-naphthylamide hydrochloride can be compared with other similar compounds such as:

    Glycine 4-methoxy-beta-naphthylamide: Without the hydrochloride salt, this compound has similar applications but may differ in solubility and stability.

    Glycine 4-methoxy-alpha-naphthylamide: A structural isomer with different enzymatic activity and applications.

    Glycine 4-methoxy-gamma-naphthylamide: Another isomer with distinct properties and uses.

The uniqueness of this compound lies in its specific interaction with certain enzymes, making it a valuable tool in proteomics and enzymatic research.

Properties

IUPAC Name

2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTGKLWGIASWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201930-16-7
Record name 201930-16-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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